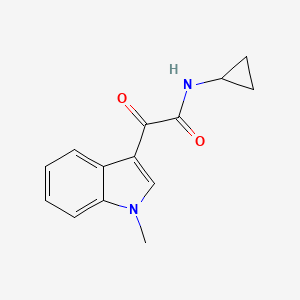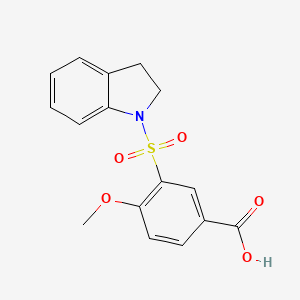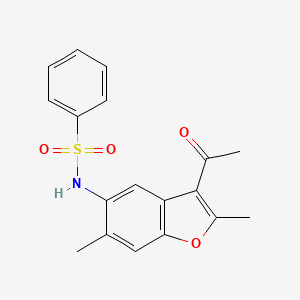
N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)benzenesulfonamide
Overview
Description
N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)benzenesulfonamide is a complex organic compound that belongs to the class of benzofuran derivatives.
Mechanism of Action
Target of Action
Benzofuran derivatives, to which this compound belongs, have been found to exhibit a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis .
Mode of Action
It is known that benzofuran derivatives can interact with various targets to exert their effects . For instance, some benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells .
Biochemical Pathways
Benzofuran derivatives are known to affect a variety of biochemical pathways due to their wide array of biological activities .
Pharmacokinetics
It is known that improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Some substituted benzofurans have shown dramatic anticancer activities .
Action Environment
It is known that the 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .
Preparation Methods
The synthesis of N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and acyl chlorides under acidic conditions.
Introduction of Acetyl and Dimethyl Groups: The acetyl and dimethyl groups can be introduced through Friedel-Crafts acylation and alkylation reactions, respectively.
Sulfonamide Formation: The final step involves the reaction of the benzofuran derivative with benzenesulfonyl chloride in the presence of a base such as pyridine to form the sulfonamide group.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the acetyl group to an alcohol.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Comparison with Similar Compounds
N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)benzenesulfonamide can be compared with other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Known for its use in photochemotherapy.
Angelicin: Another benzofuran derivative with potential therapeutic applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and biological activities .
Properties
IUPAC Name |
N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-11-9-17-15(18(12(2)20)13(3)23-17)10-16(11)19-24(21,22)14-7-5-4-6-8-14/h4-10,19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJZFSLLOAFTIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NS(=O)(=O)C3=CC=CC=C3)C(=C(O2)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-fluorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4420914.png)
![1-METHANESULFONYL-N-[2-(QUINOLIN-8-YLOXY)ETHYL]-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE](/img/structure/B4420926.png)
![5-isobutyl-N-[4-(pyridin-4-ylmethyl)phenyl]-2-furamide](/img/structure/B4420931.png)

![(4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methyl phenylcarbamate](/img/structure/B4420947.png)
![[1-(2-{[1-(2-chlorophenyl)piperidin-4-yl]amino}ethyl)piperidin-3-yl]methanol](/img/structure/B4420949.png)
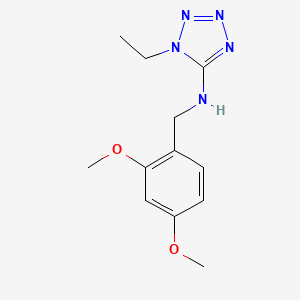
![N-[4-(MORPHOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)PHENYL]CYCLOPENTANECARBOXAMIDE](/img/structure/B4420965.png)
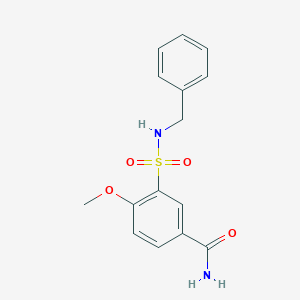
![6-(2-methoxyethyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4420997.png)

![1-METHANESULFONYL-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE](/img/structure/B4421003.png)
